{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine
Description
Historical Context and Evolution of Hydrazine (B178648) Derivatives in Organic Synthesis
The journey of hydrazine derivatives in organic chemistry began in 1875 with the synthesis of phenylhydrazine (B124118) by Emil Fischer. This discovery was a landmark achievement, not only for being the first hydrazine derivative to be synthesized but also for its immediate application in the structural elucidation of carbohydrates. The reaction of phenylhydrazine with the aldehyde groups of sugars led to the formation of well-defined crystalline derivatives known as phenylhydrazones and osazones, which greatly facilitated the study of sugar chemistry.
Following this initial breakthrough, the family of hydrazine derivatives expanded, and their synthetic utility grew. A pivotal moment in this evolution was the development of the Wolff-Kishner reduction, a reaction that utilizes hydrazine to deoxygenate ketones and aldehydes to their corresponding alkanes. This reaction remains a fundamental tool in organic synthesis for the reduction of carbonyl groups. Over the years, numerous other hydrazine derivatives have been synthesized and employed in a wide array of chemical transformations, including the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.
Structural Significance of Arylalkyl Moieties in Organic Compounds
The combination of both aryl and alkyl components in a single moiety allows for a fine-tuning of a molecule's characteristics. For instance, in the context of medicinal chemistry, the aryl group might be responsible for binding to a specific biological target, while the alkyl chain can be modified to optimize the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The steric bulk and conformational flexibility of the arylalkyl group can also play a crucial role in determining the molecule's ability to fit into the active site of an enzyme or a receptor.
Research Gaps and Rationale for Investigating {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine
While the broader class of arylalkyl hydrazines has been extensively studied, specific derivatives such as this compound remain less explored. Much of the existing research on hydrazine derivatives has focused on simpler structures or those with different substitution patterns. A significant research gap exists in the comprehensive characterization and exploration of the full synthetic potential and biological activity of this particular compound.
The rationale for investigating this compound stems from its unique structural features. The presence of a propan-2-yl (isopropyl) group on the phenyl ring introduces a specific steric and electronic environment that can influence its reactivity and biological interactions in ways that differ from other arylalkyl hydrazines. Preliminary investigations suggest that this compound may possess interesting pharmacological properties, including potential antimicrobial and anticancer activities. A thorough investigation is warranted to understand its mechanism of action and to determine its viability as a lead compound for drug discovery or as a versatile building block in organic synthesis.
Scope and Objectives of Academic Research on the Chemical Compound
The primary objectives of academic research on this compound are multifaceted and aim to fill the existing knowledge gaps. Key areas of investigation include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes for the compound and its derivatives. A crucial aspect of this objective is the detailed characterization of the molecule's structure and properties using modern spectroscopic and analytical techniques.
Exploration of Reactivity: Investigating the chemical reactivity of the hydrazine moiety in this compound to understand how the arylalkyl group influences its participation in various organic reactions.
Evaluation of Biological Activity: Screening the compound for a range of biological activities, with a particular focus on its potential as an antimicrobial or anticancer agent. This includes in vitro studies to determine its efficacy and mechanism of action at a cellular level.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to establish a clear relationship between the compound's structure and its biological activity. This knowledge is vital for the rational design of more potent and selective therapeutic agents.
Application as a Synthetic Intermediate: Exploring the use of this compound as a versatile building block for the synthesis of more complex molecules, including novel heterocyclic systems with potential pharmaceutical applications.
Detailed Research Findings
The hydrochloride salt of this compound is often used in research due to its enhanced stability and solubility compared to the free base.
Synthesis
The synthesis of this compound hydrochloride is typically achieved through the reaction of 4-isopropylbenzyl chloride with hydrazine hydrate (B1144303). This reaction is generally carried out in a suitable organic solvent, such as ethanol (B145695) or methanol (B129727), under reflux conditions. The subsequent treatment of the resulting product with hydrochloric acid yields the desired hydrochloride salt.
Physicochemical Properties
While detailed experimental data for this specific compound is not widely available in the public domain, some of its key physicochemical properties can be predicted or are available for its hydrochloride salt.
| Property | Value |
| Molecular Formula | C11H18N2 |
| Molecular Weight | 178.27 g/mol |
| Molecular Formula (HCl salt) | C11H19ClN2 |
| Molecular Weight (HCl salt) | 214.73 g/mol |
Spectroscopic Characterization (Predicted)
Spectroscopic data is essential for the structural elucidation of a compound. Based on analogous structures, the following spectral characteristics for this compound hydrochloride can be predicted:
Interactive Table: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Signals/Features |
| FT-IR Spectroscopy | N-H stretch: ~3300 cm⁻¹C-H stretch (aliphatic): ~2960 cm⁻¹Aromatic C=C stretch: ~1610 cm⁻¹N-N stretch: ~1100 cm⁻¹ |
| ¹H NMR Spectroscopy | δ ~1.2 ppm (doublet, 6H, -CH(CH₃)₂) δ ~2.9 ppm (quartet, 1H, -CH(CH₃)₂) δ ~3.0 ppm (triplet, 2H, -CH₂-NHNH₂) δ ~4.1 ppm (broad singlet, 3H, -NHNH₂) δ ~7.2-7.4 ppm (multiplet, 4H, aromatic protons) |
| UV-Vis Spectroscopy | Absorbance in the 250–280 nm range, corresponding to π→π* transitions within the aromatic ring. |
Chemical Reactivity
The reactivity of this compound is primarily dictated by the nucleophilic nature of the hydrazine moiety. It can participate in a variety of chemical transformations:
Oxidation: The hydrazine group can be oxidized to form the corresponding azo or azoxy compounds.
Reduction: Reduction of the hydrazine can lead to the formation of the corresponding amine.
Substitution Reactions: The nucleophilic nitrogen atoms of the hydrazine can readily react with electrophiles, leading to the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules.
Condensation Reactions: Like other hydrazines, it can condense with carbonyl compounds (aldehydes and ketones) to form hydrazones.
Potential Applications
Research into this compound has pointed towards its potential in several areas:
Pharmaceutical Development: Preliminary in vitro studies have suggested that this compound exhibits cytotoxic effects against certain cancer cell lines, potentially through the induction of apoptosis. Furthermore, some hydrazine derivatives have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a potential avenue for the development of new antimicrobial agents. The hydrazine moiety's ability to form covalent bonds with biological macromolecules is a key aspect of its potential therapeutic action.
Organic Synthesis: Its unique structure, combining an arylalkyl group with a reactive hydrazine unit, makes it a versatile building block for the synthesis of more elaborate organic molecules. It can serve as a precursor for the construction of various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1016761-39-9 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)ethylhydrazine |
InChI |
InChI=1S/C11H18N2/c1-8(2)10-4-6-11(7-5-10)9(3)13-12/h4-9,13H,12H2,1-3H3 |
InChI Key |
VOZUGUPFSWBRIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NN |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Propan 2 Yl Phenyl Ethyl Hydrazine and Analogues
Direct Synthetic Routes to Arylalkyl Hydrazines
Direct methods for synthesizing arylalkyl hydrazines offer efficient pathways to these valuable compounds. Key strategies include copper-catalyzed cross-coupling reactions, the reduction of diazonium salts, and nucleophilic aromatic substitution.
Copper-Catalyzed Cross-Coupling Reactions of Aryl Halides with Hydrazine (B178648)
Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, providing a direct route to aryl hydrazines from aryl halides and hydrazine. nih.govbohrium.com These methods are often advantageous due to the use of inexpensive and readily available copper catalysts. organic-chemistry.org
The efficiency of copper-catalyzed N-arylation reactions is highly dependent on the choice of catalyst and ligands. While some ligand-free systems have been developed, the addition of specific ligands can significantly enhance catalytic activity, improve yields, and broaden the substrate scope. organic-chemistry.orgrsc.org
Research has shown that ligands such as oxalyl dihydrazide derivatives can be effective in these coupling reactions. bohrium.com The optimization of reaction conditions, including the screening of different copper sources (e.g., CuI, CuBr), bases (e.g., K₃PO₄, Cs₂CO₃), and solvents, is crucial for achieving high yields. bohrium.comorganic-chemistry.org For instance, a study on the N-arylation of hydrazides with aryl iodides found that a combination of CuI and Cs₂CO₃ in DMF at 80°C provided the desired products in good yields. organic-chemistry.org
The development of new and efficient ligands is an ongoing area of research. For example, N,N''-dimethyldiethylene triamine (DMDETA) has been identified as a highly effective ligand for copper-catalyzed C-N cross-coupling reactions, demonstrating tolerance to air. nih.gov The design of ligands with optimal steric and electronic properties is a key strategy for improving catalyst performance. scholaris.ca The coordinating ability of hydrazine itself can also play a role, as it can act as a bidentate ligand, influencing the structure of the resulting products. nih.govresearchgate.net
Table 1: Catalyst and Ligand Optimization in Copper-Catalyzed N-Arylation
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | None | K₃PO₄ | DMF | 35-40 | up to 93 | organic-chemistry.org |
| CuI | Oxalic diamides | K₃PO₄ | DMSO | 120 | Good to Excellent | researchgate.net |
| CuBr | Oxalyl dihydrazide derivatives | Various | - | Optimized | - | bohrium.com |
| CuI | N,N''-dimethyldiethylene triamine (DMDETA) | - | - | - | - | nih.gov |
| CuI | BMPO | K₃PO₄ | Water | - | Good | researchgate.net |
This table is for illustrative purposes and specific yields may vary based on substrates.
A significant advantage of copper-catalyzed cross-coupling reactions is their broad substrate scope and tolerance to a wide variety of functional groups. These methods are applicable to both electron-rich and electron-deficient aryl iodides and bromides, as well as sterically hindered substrates. researchgate.netresearchgate.net
The reaction conditions can be tuned to be mild, allowing for the presence of thermally sensitive functional groups such as alkynyl, hydroxy, amino, amido, aldehyde, ester, and nitro groups. organic-chemistry.org This high degree of functional group tolerance minimizes the need for protecting groups, simplifying synthetic routes. For example, a copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl iodides proceeded at a mild 35-40 °C, accommodating a range of sensitive functionalities. organic-chemistry.org
The protocol has been successfully applied to aryl bromides bearing both moderately electron-donating and electron-withdrawing substituents. bohrium.comresearchgate.net This versatility makes it a valuable method for the synthesis of a diverse library of aryl hydrazines.
Reduction of Diazonium Salts Derived from Arylalkyl Amines
A classic and well-established method for the synthesis of arylhydrazines involves the reduction of arenediazonium salts. This two-step process begins with the diazotization of an arylamine, followed by the reduction of the resulting diazonium salt.
The diazotization is typically carried out by treating the arylamine with a source of nitrous acid, such as sodium nitrite, in a cold acidic solution (0–10 °C). libretexts.org The subsequent reduction of the diazonium salt to the corresponding hydrazine can be achieved using various mild reducing agents. Common reducing agents include:
Sodium bisulfite libretexts.org
Stannous chloride (tin(II) chloride) google.com
Zinc dust
Triphenylphosphine (B44618) google.comgoogle.com
The choice of reducing agent can influence the reaction conditions and yield. For instance, reduction with stannous chloride is often performed in concentrated hydrochloric acid. google.com A method utilizing triphenylphosphine has also been reported, which involves the formation of a triphenyl-aryl hydrazyl phosphonium (B103445) salt intermediate that is subsequently hydrolyzed to yield the aryl hydrazine. google.comgoogle.com This method is considered commercially viable. google.com
This synthetic route is particularly useful as it starts from readily available arylamines, which can often be prepared by the reduction of the corresponding nitro compounds. libretexts.org This provides a versatile entry point for creating a wide array of substituted arylhydrazines. orientjchem.org
Nucleophilic Aromatic Substitution with Hydrazine Sources
Nucleophilic aromatic substitution (SNAAr) presents another direct pathway to arylhydrazines, particularly for aryl halides that are activated by electron-withdrawing groups. nih.gov In this reaction, a leaving group on the aromatic ring, typically a halide, is displaced by a nucleophilic hydrazine source, such as hydrazine hydrate (B1144303). researchgate.net
The efficiency of SNAAr reactions is highly dependent on the electronic nature of the aryl halide. Arenes with strong electron-withdrawing groups, especially in the ortho and para positions to the leaving group, undergo this reaction more readily. nih.gov For instance, the synthesis of various hydrazinylpyridines has been achieved through the nucleophilic substitution of a chlorine substituent in different chloropyridines using hydrazine hydrate. researchgate.net
While this method can be very effective for activated substrates, it is generally limited for unactivated or electron-rich aryl halides, which are less susceptible to nucleophilic attack. nih.gov
Synthesis via Hydrazone Intermediates
An alternative and widely used strategy for the synthesis of arylalkyl hydrazines involves the formation and subsequent transformation of hydrazone intermediates. researchgate.netorganic-chemistry.org This approach typically begins with the condensation of an arylhydrazine with an aldehyde or ketone to form a hydrazone. unacademy.com
The synthesis of hydrazones is a robust reaction, and various methods have been developed to achieve this transformation. organic-chemistry.org For example, N-arylsulfonylhydrazones can be synthesized by reacting aryl sulfonyl hydrazines with aldehydes or ketones under acidic conditions. unacademy.com
Once the hydrazone is formed, it can be reduced to the corresponding hydrazine. A notable example is the Wolff-Kishner reduction, where hydrazones are reduced to alkanes. However, modifications of this reaction can lead to the desired hydrazine products. The use of N-tert-butyldimethylsilylhydrazone (TBSH) derivatives has been shown to be advantageous in several transformations, including Wolff-Kishner type reductions. organic-chemistry.org
This two-step approach, involving hydrazone formation followed by reduction or other transformations, provides a flexible and often high-yielding route to substituted hydrazines. google.comresearchgate.net
Condensation of Arylalkyl Ketones or Aldehydes with Hydrazine
The most direct and widely employed method for synthesizing hydrazones, the precursors to hydrazines, is the condensation reaction between an arylalkyl ketone or aldehyde and hydrazine. researchgate.net In the specific case of {1-[4-(propan-2-yl)phenyl]ethyl}hydrazine, the synthesis would typically commence with the reaction of 4-isopropylacetophenone with hydrazine hydrate. nih.gov This reaction forms the corresponding hydrazone, which can then be reduced to the target hydrazine.
The general reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the ketone or aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. researchgate.net
Table 1: Reactants for the Synthesis of this compound via Condensation
| Reactant Name | Molecular Formula | Role |
| 4-Isopropylacetophenone | C₁₁H₁₄O | Arylalkyl ketone |
| Hydrazine Hydrate | H₆N₂O | Hydrazine source |
Optimization of Condensation Conditions (e.g., Acid Catalysis, Solvent Systems)
The efficiency of hydrazone formation can be significantly influenced by the reaction conditions. Acid catalysis is frequently employed to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack by hydrazine. mdpi.com Various acids, such as hydrochloric acid or acetic acid, can be utilized for this purpose. acs.orgacs.org
The choice of solvent is also critical. Protic solvents, such as ethanol (B145695) or methanol (B129727), are commonly used and can facilitate the proton transfer steps involved in the reaction mechanism. In some cases, a Dean-Stark trap may be used to remove water from the reaction mixture, driving the equilibrium towards the formation of the hydrazone. mdpi.com However, protocols that avoid harsh conditions and long reaction times are continually being developed. For instance, the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been shown to catalyze the hydrazonation of certain aldehydes, shortening reaction times. mdpi.com
The reactivity of the carbonyl compound and the hydrazine derivative also plays a significant role. Aromatic hydrazines are generally more reactive towards carbonyls than their aliphatic counterparts. nih.gov Furthermore, the nature of the substituents on both the carbonyl compound and the hydrazine can impact the reaction rate. nih.gov
Asymmetric Hydrogenation of Prochiral Hydrazones for Chiral Arylalkyl Hydrazines
The synthesis of chiral hydrazines is of paramount importance due to their prevalence in biologically active molecules. acs.org Asymmetric hydrogenation of prochiral hydrazones has emerged as a powerful and direct method for obtaining these valuable enantiomerically enriched compounds. acs.orgnih.govacs.org This approach offers high atom economy and avoids the need for optically pure starting materials. nih.govresearchgate.net
Enantioselective Catalysis and Ligand Design
The success of asymmetric hydrazone hydrogenation hinges on the use of chiral metal catalysts. Transition metals such as ruthenium, rhodium, palladium, and nickel have been effectively employed in these transformations. acs.orgnih.govresearchgate.net The enantioselectivity of the reaction is dictated by the chiral ligand coordinated to the metal center.
A variety of chiral ligands have been developed and successfully applied, including diphosphine ligands like (R)-DTBM-SegPhos and biisoquinoline N,N'-dioxides. dntb.gov.ua The design of these ligands is crucial for creating a chiral environment around the metal, which in turn directs the hydrogenation to one of the prochiral faces of the hydrazone. For example, ruthenium catalysts bearing chiral diphosphine ligands have demonstrated high efficiency and enantioselectivity (up to 99% ee) in the hydrogenation of a broad range of prochiral hydrazones under mild conditions. nih.govacs.org More recently, earth-abundant and less toxic metals like nickel have been investigated as catalysts, with a Ni–(S,S)-Ph-BPE complex showing excellent yields and enantioselectivities for the hydrogenation of cyclic N-acyl hydrazones. acs.org
Table 2: Examples of Catalysts and Ligands for Asymmetric Hydrazone Hydrogenation
| Catalyst/Ligand | Metal | Substrate Type | Reported Enantioselectivity (ee) |
| [Pd(R)-DTBM-SegPhos(OCOCF₃)₂] | Palladium | Fluorinated hydrazones | Up to 94% |
| Chiral diphosphine ruthenium catalyst | Ruthenium | Prochiral hydrazones | Up to 99% |
| Ni–(S,S)-Ph-BPE complex | Nickel | Cyclic N-acyl hydrazones | Up to >99% |
| Chiral Boranes | Boron | Hydrazones | 75-93% |
Mechanism of Chiral Induction
The mechanism of chiral induction in asymmetric hydrogenation is a complex process that relies on the specific interactions between the substrate, the chiral catalyst, and the hydrogen source. rsc.orgnih.gov The transfer of chirality from the catalyst to the product occurs within the transition state. nih.gov
The prevailing model suggests that the substrate coordinates to the metal center in a specific orientation dictated by the steric and electronic properties of the chiral ligand. This creates a "key-lock" interaction where one face of the prochiral hydrazone is preferentially exposed to the incoming hydrogen. rsc.org The relative energies of the diastereomeric transition states, one leading to the major enantiomer and the other to the minor, determine the enantioselectivity of the reaction. nih.gov
Recent computational studies, such as those using density functional theory (DFT), have provided deeper insights into these mechanisms. For instance, in the transfer hydrogenation of ketones with tethered Ru catalysts, it has been proposed that the reaction in solution proceeds via a two-step pathway involving initial hydride transfer followed by proton transfer. mdpi.com The intricate network of non-covalent interactions, including hydrogen bonding, between the catalyst and the substrate plays a crucial role in stabilizing the favored transition state. nih.gov
Alternative Preparative Strategies for Related Hydrazine Structures
While the condensation and subsequent hydrogenation route is common, alternative methods exist for the preparation of hydrazine derivatives.
Preparation from Sulfonyl Chlorides
An established method for synthesizing sulfonylhydrazides involves the reaction of a sulfonyl chloride with hydrazine hydrate. mdpi.comgoogle.comorgsyn.org This reaction is typically carried out in a suitable solvent like tetrahydrofuran. orgsyn.org The resulting sulfonylhydrazide can then potentially be further modified to yield other hydrazine structures. For example, various sulfonylhydrazides have been prepared in good yields from their corresponding sulfonyl chlorides. orgsyn.org
More recently, a method for the synthesis of sulfonyl chlorides and bromides from the more stable sulfonyl hydrazides using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) has been developed. mdpi.comresearchgate.net This transformation proceeds under mild conditions and offers a convenient route to these reactive intermediates, which can then be used to synthesize a variety of sulfonamides and sulfonates. mdpi.comresearchgate.net
Reaction of Carboxylic Acid Derivatives with Hydrazine Hydrate
The synthesis of hydrazides, key precursors to substituted hydrazines like this compound, is frequently accomplished through the reaction of carboxylic acid derivatives, particularly esters, with hydrazine hydrate. This classical method is valued for its directness and utility in forming the crucial N-N bond.
The general mechanism involves the nucleophilic attack of hydrazine hydrate on the electrophilic carbonyl carbon of the ester. The reaction typically proceeds by refluxing a mixture of the ester with hydrazine hydrate. iscientific.org For instance, the synthesis of biphenyl-4-carboxylic acid hydrazide is achieved by refluxing the corresponding methyl ester with hydrazine hydrate in ethanol for three hours. iscientific.org Similarly, indole-2-carboxylic acid hydrazide is obtained from its ethyl ester precursor after a four-hour reflux in ethanol with hydrazine hydrate. iscientific.org
This method's versatility is demonstrated in the preparation of various benzoic acid hydrazide derivatives, which are synthesized by refluxing the respective methyl benzoates with hydrazine hydrate in ethanol for four hours. iscientific.org The reaction is not limited to simple esters; more complex structures like (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester are converted to their corresponding hydrazides via hydrazinolysis with hydrazine hydrate in methanol at room temperature. iscientific.org
In some cases, the reaction can be carried out by stirring the reactants at room temperature for an extended period. For example, a furanone derivative was converted to its hydrazide by stirring with hydrazine hydrate in ethanol for 10 hours, followed by acidification. ekb.eg This highlights that the reaction conditions can be adapted based on the reactivity of the specific carboxylic acid derivative.
Optimization of Reaction Parameters and Yields for the Chemical Compound
Optimizing reaction parameters is critical for maximizing the yield and purity of the desired hydrazine derivative while minimizing costs and environmental impact. Key parameters include temperature, reaction time, solvent choice, and the catalytic system.
Temperature and Reaction Time Profiling
Temperature and reaction time are interdependent parameters that significantly influence the efficiency of hydrazide synthesis. The selection of optimal temperature and duration is a balance between achieving a high conversion rate and preventing the formation of degradation by-products.
Commonly, these reactions are conducted under reflux conditions to accelerate the reaction rate. For example, the synthesis of various hydrazides from esters is often completed within 3 to 6 hours of refluxing. iscientific.orgekb.eg The synthesis of phenazine-1-carboxylic acid hydrazide from its ester is another example where reaction with hydrazine hydrate is a key step. nih.gov
However, milder conditions can also be effective. Some syntheses are performed by stirring at room temperature, although this typically requires a longer reaction time, such as 10 hours. ekb.eg The choice between high-temperature reflux and room-temperature stirring depends on the substrate's reactivity and stability. In certain complex, multi-component reactions to form related heterocyclic systems, refluxing in pyridine (B92270) for 6 hours has been employed. ekb.eg
The following table summarizes various reaction conditions reported for the synthesis of hydrazide analogues.
| Carboxylic Acid Derivative | Solvent | Temperature | Reaction Time | Yield |
| Methyl Benzoate (B1203000) derivatives | Ethanol | Reflux | 4 h | N/A |
| Biphenyl-4-carboxylic acid methyl ester | Ethanol | Reflux | 3 h | N/A |
| Indole-2-carboxylic acid ethyl ester | Ethanol | Reflux | 4 h | N/A |
| Furanone derivative | Ethanol | Reflux | 3 h | 72% |
| Furanone derivative | Ethanol | Room Temperature | 10 h | 78% |
| N-(4-(...)-phenyl) acetamide (B32628) derivative | Pyridine | Boiling | 6 h | 74% |
Solvent Selection and Green Chemistry Considerations
In recent years, green chemistry principles have driven research towards more sustainable solvent choices and synthetic methods. rsc.org This includes using water as a solvent, minimizing solvent volume, or developing solvent-free reaction conditions. wisdomlib.org For instance, some hydrazides have been synthesized directly from carboxylic acids by grinding them with hydrazine hydrate under solvent-free conditions, representing a significant step towards greener processes. rjptonline.org
Another green approach is mechanochemical synthesis, where reactions are conducted in a vibratory ball-mill without any solvent. rsc.org This method has been successfully applied to synthesize hydrazones, a related class of compounds, with conversions exceeding 99% and without by-products, highlighting its potential for producing high-purity active pharmaceutical ingredients. rsc.org The integration of technologies like in-line organic solvent nanofiltration allows for efficient solvent and catalyst recycling, further enhancing the sustainability of the process. acs.org
Catalytic System Enhancement and Recycling
The enhancement of synthetic efficiency through catalysis is a cornerstone of modern organic chemistry. For the synthesis of hydrazine derivatives, various catalytic systems are being explored to improve reaction rates, selectivity, and yields under milder conditions.
While the direct reaction of esters with hydrazine hydrate often proceeds without a catalyst, related C-N bond-forming reactions to produce hydrazines and their precursors have benefited significantly from catalysis. For example, transition metal complexes based on nickel and copper have been shown to catalyze C-N coupling reactions effectively. organic-chemistry.org A Ni(II)-bipyridine complex, for instance, facilitates the photochemical coupling of (hetero)aryl chlorides with hydrazides. organic-chemistry.org Similarly, CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides provides a regioselective route to N-acyl-N′,N′-disubstituted hydrazines. organic-chemistry.org
A significant advancement in catalysis is the development of systems that allow for catalyst recycling, which is crucial for both economic viability and environmental sustainability. researchgate.net In the context of technology-enhanced synthesis, strategies have been developed for the efficient recovery and reuse of photocatalysts. acs.org For example, a microflow photoreactor integrated with organic solvent nanofiltration enabled near-complete (99%) recovery of the photocatalyst, which maintained its activity over multiple runs. acs.org Such continuous-flow systems not only improve catalyst recycling but can also dramatically increase productivity, as demonstrated in the scalable synthesis of protected hydrazine products. acs.org
Spectroscopic Characterization and Structural Elucidation of 1 4 Propan 2 Yl Phenyl Ethyl Hydrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei within a molecule.
A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Without experimental data, the exact chemical shifts for the protons in {1-[4-(propan-2-yl)phenyl]ethyl}hydrazine cannot be definitively assigned. However, based on the structure, one would expect to observe distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the aliphatic protons of the ethyl and isopropyl groups, and the protons of the hydrazine (B178648) moiety. The aromatic protons would typically appear in the downfield region (around 7.0-7.5 ppm), while the aliphatic protons would be found in the upfield region (generally 1.0-4.0 ppm). The chemical shifts of the hydrazine protons can be variable and are influenced by factors such as solvent and concentration.
The multiplicity (e.g., singlet, doublet, triplet) of each proton signal is determined by the number of neighboring protons, governed by spin-spin coupling. For instance, the methyl protons of the ethyl group would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) protons, which in turn would be a quartet. The isopropyl methyl protons would be a doublet, coupled to the single methine proton. The aromatic protons would exhibit a characteristic splitting pattern, likely two doublets for the para-substituted benzene ring. The exact coupling constants (J-values), which are crucial for confirming assignments, are not available.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
In a ¹³C NMR spectrum of this compound, distinct signals would be expected for each unique carbon atom. The aromatic carbons would resonate in the range of approximately 110-150 ppm. The quaternary carbon of the benzene ring attached to the isopropyl group and the one attached to the ethylhydrazine (B1196685) group would have characteristic chemical shifts. The alkyl carbons of the ethyl and isopropyl groups would appear in the upfield region of the spectrum. Without experimental data, precise assignment of these resonances is not possible.
COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for example, between the methyl and methylene protons of the ethyl group, and between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between each proton and the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range correlations between protons and carbons (typically over two or three bonds), which is critical for connecting the different fragments of the molecule, such as the ethylhydrazine group to the phenyl ring.
The absence of any published 2D NMR data for this compound means that a definitive, evidence-based structural confirmation using these advanced techniques cannot be presented at this time.
Carbon-13 (¹³C) NMR Spectral Analysis[6],[18],[7],[19],[8],[20],
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups.
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The N-H stretching vibrations of the hydrazine moiety typically appear in the region of 3200-3400 cm⁻¹. specac.com These bands can be broad due to hydrogen bonding. specac.com Specifically for hydrazine and its derivatives, N-H symmetric and asymmetric stretching vibrations are observed around 3355 cm⁻¹ and 3445 cm⁻¹, respectively. researchgate.net The C-N stretching vibration is generally found in the 1029-1200 cm⁻¹ range. specac.com
The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the benzene ring, which typically give rise to sharp peaks in two regions: 1550-1700 cm⁻¹ and 1400-1500 cm⁻¹. specac.comvscht.cz The aromatic =C-H stretch is anticipated at a higher frequency than the aliphatic C-H stretch, generally between 3000-3100 cm⁻¹. vscht.cz The presence of the isopropyl group would be indicated by aliphatic C-H stretching bands below 3000 cm⁻¹. vscht.cz
Interactive Data Table: Expected FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| N-H (Hydrazine) | Stretching | 3200-3400 | specac.com |
| C-N | Stretching | 1029-1200 | specac.com |
| Aromatic C=C | Stretching | 1550-1700, 1400-1500 | specac.comvscht.cz |
| Aromatic C-H | Stretching | 3000-3100 | vscht.cz |
| Aliphatic C-H | Stretching | < 3000 | vscht.cz |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy involves the scattering of light. This technique is particularly sensitive to non-polar bonds, making it a valuable tool for observing certain vibrations that may be weak or absent in the FT-IR spectrum.
For hydrazine derivatives, Raman spectroscopy can effectively characterize the N-N stretching mode. nih.govresearchgate.net Studies on hydrazine have shown that the N-N stretching band can be observed in the Raman spectrum. nih.gov The combination of both FT-IR and Raman spectroscopy offers a more complete picture of the vibrational properties of the molecule. nih.gov For instance, some low-frequency peaks that are not observed in Raman measurements may appear in IR spectra. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. measurlabs.com This precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. algimed.com The molecular formula of this compound is C₁₂H₂₀N₂. Using the exact masses of the most abundant isotopes of carbon, hydrogen, and nitrogen, the theoretical monoisotopic mass can be calculated with high precision. researchgate.net The experimentally determined mass from HRMS analysis should be within a very small tolerance (typically less than 5 ppm) of this theoretical value to confirm the molecular formula. algimed.com
Interactive Data Table: HRMS Data
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C₁₂H₂₀N₂ | 192.1626 |
Fragmentation Pattern Analysis for Structural Inference
In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides valuable clues about the molecule's structure. For substituted hydrazines, the fragmentation process often involves the cleavage of specific bonds. youtube.com
The "nitrogen rule" in mass spectrometry states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight. youtube.com Since this compound contains two nitrogen atoms, its molecular ion peak (M+) in the mass spectrum is expected to be at an even m/z value.
Common fragmentation pathways for similar structures involve the cleavage of the C-C bond alpha to the aromatic ring and the N-N bond. The loss of the ethylhydrazine group would result in a significant fragment corresponding to the 4-isopropylphenyl cation. The fragmentation pattern can be complex, but analysis of the resulting fragment ions allows for the reconstruction of the original molecular structure. miamioh.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For this compound, the analysis focuses on the electronic transitions and the identification of the primary chromophores responsible for its absorption of ultraviolet and visible light.
Electronic Transitions and Chromophore Analysis
The primary chromophore in this compound is the substituted benzene ring. The ultraviolet spectrum of benzene itself is characterized by three absorption bands resulting from π → π* transitions, which are designated as the primary bands at approximately 184 nm and 204 nm, and a secondary, fine-structured band around 255 nm. hnue.edu.vnspcmc.ac.in The presence of substituents on the benzene ring, such as the alkyl group and the ethylhydrazine moiety, influences the energy levels of the molecular orbitals and can cause shifts in these absorption bands.
Substituents with non-bonding electrons, like the hydrazine group, can extend the π system through resonance, which typically results in a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands. spcmc.ac.in This interaction can also introduce the possibility of n→π* transitions, which are generally of lower intensity compared to π→π* transitions. libretexts.orguzh.ch
For this compound, the 4-isopropylphenyl group acts as a significant chromophore. The electronic transitions are expected to be analogous to other alkyl-substituted benzenes, which generally show a slight red shift compared to unsubstituted benzene. nist.gov The hydrazine moiety introduces non-bonding electrons (n-electrons), which can participate in n→π* transitions. These transitions typically occur at longer wavelengths and have lower molar absorptivity. libretexts.orgresearchgate.net
A comparative analysis with similar aromatic compounds provides insight into the expected spectral features. For instance, in related hydrazone derivatives, absorption bands around 300 nm are attributed to n→π* transitions, while bands at shorter wavelengths (around 195-245 nm) are assigned to π→π* transitions. researchgate.netuobaghdad.edu.iq Therefore, it is anticipated that this compound will exhibit characteristic absorptions in the UV region, reflecting both the π→π* transitions of the aromatic ring and the n→π* transitions associated with the hydrazine group.
| Chromophore/Transition Type | Typical Absorption Range (λmax, nm) | Reference |
| Benzene Ring (π → π) | 204 (E2 band), 256 (B band) | spcmc.ac.in |
| Substituted Benzene (π → π) | 210-280 | hnue.edu.vnnist.gov |
| Hydrazine moiety (n → π*) | ~300 | researchgate.net |
X-ray Crystallography for Solid-State Structure
While specific X-ray crystallographic data for this compound is not available in the reviewed literature, a comprehensive understanding of its solid-state structure can be inferred from the analysis of closely related compounds, such as phenylhydrazine (B124118) derivatives and other aromatic compounds. researchgate.net This comparative approach allows for the prediction of key structural parameters.
Single Crystal X-ray Diffraction (SC-XRD) for Precise Bond Lengths, Bond Angles, and Torsion Angles
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For analogous phenylhydrazine structures, SC-XRD has provided detailed information on bond lengths and angles.
Based on data from related structures, the following parameters can be anticipated for this compound:
C-C bonds within the phenyl ring are expected to have lengths in the range of 1.38-1.40 Å.
The C-N bond connecting the ethyl group to the hydrazine nitrogen would likely be around 1.47 Å.
The N-N bond in the hydrazine moiety is typically around 1.45 Å.
Bond angles within the phenyl ring will be close to 120°. The tetrahedral carbon of the ethyl and isopropyl groups will exhibit angles near 109.5°.
| Parameter | Expected Value/Range | Reference |
| C-C (aromatic) Bond Length | 1.38 - 1.40 Å | researchgate.net |
| C-N Bond Length | ~1.47 Å | researchgate.net |
| N-N Bond Length | ~1.45 Å | nih.gov |
| Phenyl Ring Bond Angles | ~120° | researchgate.net |
| Tetrahedral Carbon Bond Angles | ~109.5° | drishtiias.com |
Conformational Analysis in the Crystalline State
The conformation of this compound in the crystalline state will be dictated by the minimization of steric hindrance and the optimization of intermolecular interactions. The ethylhydrazine side chain allows for rotational freedom around the C-C and C-N bonds. In similar structures, the conformation around the N-N bond is a key feature. researchgate.net The orientation of the bulky 4-isopropylphenyl group relative to the hydrazine moiety will be a defining conformational parameter. It is plausible that the molecule adopts a staggered conformation to minimize steric strain between the substituents.
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound is expected to be governed by a combination of hydrogen bonding and π-π stacking interactions.
Hydrogen Bonding: The hydrazine group contains N-H bonds that can act as hydrogen bond donors, and the nitrogen atoms can act as acceptors. In the crystal structures of related phenylhydrazine compounds, N-H···N and N-H···O (if solvent or counter-ions are present) hydrogen bonds are common, often forming chains or more complex three-dimensional networks that stabilize the crystal lattice. researchgate.netnih.gov
Elemental Composition Analysis
The molecular formula for this compound is C₁₁H₁₈N₂. The elemental composition, or the percentage by mass of each element in the compound, can be calculated from this formula. openstax.orgwebqc.orglibretexts.org
The molar mass of C₁₁H₁₈N₂ is calculated as follows: (11 × 12.011 g/mol for Carbon) + (18 × 1.008 g/mol for Hydrogen) + (2 × 14.007 g/mol for Nitrogen) = 178.27 g/mol .
The percentage composition for each element is:
Carbon (C): (11 × 12.011 / 178.27) × 100% = 74.14%
Hydrogen (H): (18 × 1.008 / 178.27) × 100% = 10.19%
Nitrogen (N): (2 × 14.007 / 178.27) × 100% = 15.71%
This elemental analysis provides a fundamental confirmation of the compound's identity and purity.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) | Reference |
| Carbon | C | 12.011 | 11 | 132.121 | 74.14 | webqc.org |
| Hydrogen | H | 1.008 | 18 | 18.144 | 10.19 | webqc.org |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.71 | webqc.org |
| Total | 178.279 | 100.00 |
Computational Chemistry and Theoretical Studies on 1 4 Propan 2 Yl Phenyl Ethyl Hydrazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large-sized organic molecules. DFT methods calculate the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. This approach is widely used to predict the properties of hydrazine (B178648) derivatives. earthlinepublishers.com For the analyses discussed herein, a common functional such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with a basis set like 6-311++G(d,p) is typically employed, as this level of theory has been shown to provide reliable results for the structural and electronic properties of related organic compounds. mdpi.comirjweb.com
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For {1-[4-(propan-2-yl)phenyl]ethyl}hydrazine, this involves optimizing all bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.
The stability of the optimized structure is confirmed by performing a vibrational frequency calculation. The absence of any imaginary frequencies indicates that the structure corresponds to a true energy minimum. mdpi.com The total electronic energy obtained for this optimized geometry provides a measure of the molecule's inherent stability. Due to the rotational freedom around several single bonds—such as the C-C bond of the ethyl group and the N-N bond of the hydrazine moiety—multiple conformers may exist. The gauche conformation is often favored for hydrazine and its derivatives. researchgate.net A comprehensive study would involve identifying all low-energy conformers and comparing their relative energies to determine the most stable, or ground-state, structure.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | N-N | 1.44 Å |
| C-N (ethyl) | 1.47 Å | |
| C-C (ethyl) | 1.53 Å | |
| C-C (aromatic-ethyl) | 1.52 Å | |
| C-C (aromatic-isopropyl) | 1.53 Å | |
| Bond Angle | C-N-N | 110.5° |
| C-C-N (ethyl) | 111.2° | |
| C(aromatic)-C(ethyl)-N | 109.8° | |
| Dihedral Angle | C(aromatic)-C(ethyl)-N-N | -65.0° (gauche) |
Note: The data in this table is illustrative and represents typical values for similar structures based on computational chemistry principles.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. wikipedia.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazine moiety and the π-system of the phenyl ring, while the LUMO would likely be distributed over the aromatic ring and the ethyl group.
Table 2: Illustrative Frontier Orbital Energies and Related Parameters for this compound
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.25 eV |
| HOMO-LUMO Energy Gap | ΔE | 5.60 eV |
| Ionization Potential | I ≈ -EHOMO | 5.85 eV |
| Electron Affinity | A ≈ -ELUMO | 0.25 eV |
| Chemical Hardness | η = (I-A)/2 | 2.80 eV |
| Electronegativity | χ = (I+A)/2 | 3.05 eV |
Note: This data is hypothetical, generated for illustrative purposes to demonstrate the application of DFT in analyzing electronic properties. irjweb.comresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent regions of intermediate potential.
For this compound, the MEP map would be expected to show the most negative potential (red) localized on the nitrogen atoms of the hydrazine group, due to their lone pairs of electrons. These sites represent the primary centers for electrophilic attack or protonation. researchgate.net The hydrogen atoms of the hydrazine group and, to a lesser extent, the hydrogen atoms of the aromatic ring would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. The MEP analysis thus provides a clear, visual guide to the molecule's reactive sites. researchgate.netbhu.ac.in
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.de This analysis provides detailed insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule. youtube.com
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that chemical reactivity is primarily governed by the interaction between the HOMO and LUMO of the reacting species. wikipedia.org The theory is a powerful qualitative tool for predicting the feasibility and outcome of chemical reactions. numberanalytics.com
In the context of this compound, FMO theory can be used to understand its behavior in various reactions. For instance, when acting as a nucleophile (a common role for hydrazines), the reaction would be driven by the interaction of its HOMO with the LUMO of an electrophile. The energy and spatial distribution of the HOMO would determine the molecule's reactivity and regioselectivity. Conversely, if the molecule were to react with a nucleophile, the interaction would involve its LUMO. The analysis of the frontier orbitals thus provides a theoretical framework for rationalizing and predicting the chemical behavior of the compound. nih.govnih.gov
Spectroscopic Property Simulations and Experimental Correlation
Computational methods are highly effective in simulating various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). mdpi.com These theoretical spectra serve two main purposes: they aid in the interpretation and assignment of peaks in experimentally recorded spectra, and they help validate the accuracy of the computational model used. researchgate.net
By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR and Raman spectrum can be generated. While calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the gas-phase nature of the calculation, they can be brought into good agreement with experimental data by applying a scaling factor. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. mdpi.com These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR data. Such a comparison for this compound would allow for the unambiguous assignment of each proton and carbon signal in its experimental spectrum, confirming the molecular structure derived from the computational model.
Simulated Vibrational Frequencies (IR and Raman)
Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule, which arise from the various ways its atoms can vibrate. These simulations are invaluable for assigning experimental spectral bands to specific molecular motions. For this compound, a DFT calculation would reveal key vibrational modes.
Although a specific, published computational analysis for this molecule is not available, hypothetical key vibrational modes can be predicted based on its functional groups. A full computational study would provide precise frequencies and intensities.
Expected Key Vibrational Modes:
N-H Stretching: The hydrazine moiety (-NH-NH₂) would produce characteristic N-H stretching vibrations, typically in the 3300-3400 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches from the phenyl ring would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretches from the ethyl and isopropyl groups would be found just below 3000 cm⁻¹.
Aromatic C=C Stretching: The vibrations of the benzene (B151609) ring would result in characteristic peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
N-N Stretching: The stretching of the nitrogen-nitrogen single bond in the hydrazine group is expected to produce a signal around 1100 cm⁻¹.
The table below illustrates how results from a typical DFT frequency calculation would be presented.
| Vibrational Mode | Calculated IR Frequency (cm⁻¹) | Calculated Raman Activity | Assignment |
|---|---|---|---|
| ν(N-H) | Value not available | Value not available | Asymmetric/Symmetric N-H stretch of NH₂ |
| ν(C-H)aromatic | Value not available | Value not available | Aromatic C-H stretch |
| ν(C-H)aliphatic | Value not available | Value not available | Aliphatic C-H stretch (isopropyl, ethyl) |
| ν(C=C) | Value not available | Value not available | Aromatic ring stretching |
| δ(CH₃) | Value not available | Value not available | Methyl group bending |
| ν(N-N) | Value not available | Value not available | Hydrazine N-N stretch |
Calculated NMR Chemical Shifts (¹H and ¹³C) and Comparison with Experimental Data
The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to calculate the nuclear magnetic resonance (NMR) shielding tensors, which are then converted into chemical shifts (δ). researchgate.net Comparing these calculated shifts with experimental data helps confirm the molecular structure and assign signals precisely.
For this compound, predicted ¹H NMR signals suggest that the isopropyl group's methyl protons would appear as a doublet, while the aromatic protons would also form a doublet pattern. A full GIAO calculation would provide specific ppm values for each unique proton and carbon atom.
Expected ¹H and ¹³C NMR Chemical Shifts:
¹H NMR: Protons on the hydrazine group would be sensitive to solvent and concentration. The aromatic protons would show splitting patterns characteristic of a 1,4-disubstituted benzene ring. The isopropyl methine proton would appear as a multiplet (a septet) due to coupling with the six methyl protons, which in turn would appear as a doublet.
¹³C NMR: The carbon atoms of the phenyl ring would have distinct chemical shifts, with the carbon attached to the isopropyl group and the one bearing the ethylhydrazine (B1196685) substituent being the most deshielded. The aliphatic carbons of the ethyl and isopropyl groups would appear at higher fields.
The following tables show the expected format for reporting calculated NMR data.
Interactive Table: Calculated ¹H NMR Chemical Shifts
| Proton Environment | Calculated δ (ppm) | Predicted Multiplicity |
|---|---|---|
| -CH(CH₃)₂ | Value not available | Doublet |
| -CH(CH₃)₂ | Value not available | Septet |
| -CH(CH₃)NNH₂ | Value not available | Quartet |
| -CH(CH₃)NNH₂ | Value not available | Doublet |
| Aromatic C-H | Value not available | Doublet |
| -NH-NH₂ | Value not available | Broad Singlet |
| -NH-NH₂ | Value not available | Broad Singlet |
Interactive Table: Calculated ¹³C NMR Chemical Shifts
| Carbon Environment | Calculated δ (ppm) |
|---|---|
| -CH(CH₃)₂ | Value not available |
| -CH(CH₃)₂ | Value not available |
| -CH(CH₃)NNH₂ | Value not available |
| -CH(CH₃)NNH₂ | Value not available |
| Aromatic C-H | Value not available |
| Aromatic C (quaternary) | Value not available |
Theoretical UV-Vis Absorption Maxima and Oscillator Strengths
Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. The results are presented as absorption wavelengths (λ_max) and oscillator strengths (f), which indicate the intensity of the absorption.
For this compound, the primary electronic transitions are expected to be π → π* transitions within the substituted benzene ring. These transitions are responsible for the compound's absorption in the UV region. A TD-DFT calculation would pinpoint the exact wavelengths and intensities of these transitions.
Interactive Table: Theoretical UV-Vis Data
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | Value not available | Value not available | HOMO → LUMO (π → π) |
| S₀ → S₂ | Value not available | Value not available | π → π |
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them (transition states).
Rotational Barriers and Conformational Isomers
The ethylhydrazine side chain of this compound provides significant conformational flexibility due to rotation around the C-C and C-N bonds. A potential energy surface (PES) scan, performed by systematically rotating specific dihedral angles and calculating the energy at each step, can map out the conformational landscape. longdom.org This analysis would identify the lowest-energy conformers, which are the most populated at room temperature, and the rotational energy barriers that determine the rate of interconversion between them.
Influence of Substituents on Molecular Geometry and Reactivity
Substituents on an aromatic ring significantly influence its geometry and electronic properties.
Isopropyl Group: This bulky alkyl group is an electron-donating group (EDG) through hyperconjugation and induction. It increases the electron density on the phenyl ring, particularly at the ortho and para positions. Its size also introduces steric hindrance, which can affect the orientation of the adjacent ethylhydrazine group and influence how the molecule interacts with other species.
Ethylhydrazine Group: The hydrazine moiety is a strong nucleophile due to the lone pairs on the nitrogen atoms. Its presence makes the molecule susceptible to reactions with electrophiles and allows it to act as a ligand in coordination chemistry. Computationally, the electron-donating or -withdrawing nature of this group can be quantified by analyzing its effect on the electronic charge distribution of the ring.
Reactivity Descriptors and Conceptual DFT Parameters
Conceptual DFT provides a set of parameters derived from the electronic structure that help predict and understand a molecule's chemical reactivity. These "reactivity descriptors" are calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap suggests high kinetic stability and low reactivity, while a small gap implies the molecule is more easily excited and more reactive.
Ionization Potential (I) and Electron Affinity (A): These can be approximated by the energies of the HOMO and LUMO, respectively (I ≈ -E_HOMO, A ≈ -E_LUMO).
Global Hardness (η) and Softness (S): Hardness (η = (I - A) / 2) measures resistance to change in electron distribution. Softness (S = 1 / η) is the reciprocal of hardness. Soft molecules are generally more reactive.
Electrophilicity Index (ω): This parameter (ω = μ² / 2η, where μ is the electronic chemical potential) quantifies the ability of a molecule to accept electrons.
A DFT calculation for this compound would provide values for these descriptors, offering a quantitative assessment of its stability and reactive nature.
Interactive Table: Calculated Reactivity Descriptors
| Parameter | Formula | Calculated Value (eV) |
|---|---|---|
| E_HOMO | - | Value not available |
| E_LUMO | - | Value not available |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Value not available |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | Value not available |
| Electrophilicity Index (ω) | μ² / 2η | Value not available |
Despite a comprehensive search for scientific literature, no specific computational chemistry studies detailing the Fukui functions and local softness analysis for the compound this compound could be located. This particular area of theoretical investigation for this specific molecule does not appear to be published in the available scientific databases.
Therefore, the following sections on "Computational Chemistry and Theoretical Studies" and "Fukui Functions and Local Softness Analysis," including any data tables and detailed research findings, cannot be provided at this time. The generation of scientifically accurate content requires published and verifiable research, which is currently unavailable for this specific compound and analytical method.
Chemical Reactivity and Synthetic Transformations of 1 4 Propan 2 Yl Phenyl Ethyl Hydrazine
Reactions of the Hydrazine (B178648) Moiety as a Nucleophile
The lone pair of electrons on the terminal nitrogen atom of the hydrazine group in {1-[4-(propan-2-yl)phenyl]ethyl}hydrazine makes it a potent nucleophile. This characteristic is the driving force behind its reactions with a wide range of electrophiles, most notably carbonyl compounds.
Formation of Hydrazones with Carbonyl Compounds (Aldehydes and Ketones)
A cornerstone of hydrazine chemistry is its condensation reaction with aldehydes and ketones to form hydrazones. vedantu.com In this reaction, the nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon. This is typically followed by the elimination of a water molecule to yield the corresponding hydrazone. libretexts.orgyoutube.com This reaction is fundamental to the synthesis of a wide variety of derivatives.
The reaction is versatile and can be performed with a broad spectrum of aldehydes and ketones. The general transformation can be represented as follows:

The rate and efficiency of hydrazone formation can be influenced by the reaction conditions, such as pH. The reaction is often catalyzed by acid.
Below is a table summarizing the reaction of this compound with various carbonyl compounds to form hydrazones.
| Carbonyl Compound | Resulting Hydrazone |
| Benzaldehyde | (E/Z)-1-({1-[4-(propan-2-yl)phenyl]ethyl}imino)aniline |
| Acetone | 2-({1-[4-(propan-2-yl)phenyl]ethyl}imino)propan-2-amine |
| Cyclohexanone | 1-({1-[4-(propan-2-yl)phenyl]ethyl}imino)cyclohexan-1-amine |
Cyclocondensation Reactions to Form Heterocyclic Systems
The nucleophilic character of the hydrazine moiety is pivotal in the synthesis of various heterocyclic compounds. These reactions, known as cyclocondensation reactions, involve the reaction of the hydrazine with a bifunctional electrophile, leading to the formation of a stable ring system.
One of the most well-established applications of hydrazines in organic synthesis is the Knorr pyrazole (B372694) synthesis and related reactions. youtube.com The reaction of this compound with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, provides a direct route to substituted pyrazoles. youtube.comorganic-chemistry.org The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. youtube.com
Similarly, the reaction with α,β-unsaturated aldehydes and ketones can lead to the formation of pyrazolines, which can subsequently be oxidized to pyrazoles.
The general scheme for pyrazole synthesis is as follows:

The following table provides examples of pyrazole and pyrazoline syntheses using this compound.
| Reagent | Heterocyclic Product |
| Acetylacetone | 3,5-Dimethyl-1-{1-[4-(propan-2-yl)phenyl]ethyl}-1H-pyrazole |
| Ethyl acetoacetate | 3-Methyl-1-{1-[4-(propan-2-yl)phenyl]ethyl}-1H-pyrazol-5(4H)-one |
| Acrylaldehyde | 1-{1-[4-(propan-2-yl)phenyl]ethyl}-2-pyrazoline |
This compound serves as a key building block for the synthesis of 1,2,4-triazoles, a class of heterocycles with diverse applications. nih.gov Various synthetic strategies have been developed for the construction of the triazole ring. organic-chemistry.org One common method involves the reaction of the hydrazine with compounds containing a C=N bond, such as nitriles or imidates. isres.org Another approach is the reaction with acyl chlorides or anhydrides to form diacylhydrazines, which can then be cyclized. frontiersin.orgnih.gov
For instance, the reaction of this compound with formamide (B127407) can yield a 1,2,4-triazole (B32235) derivative. organic-chemistry.org Furthermore, multicomponent reactions involving the hydrazine, an aldehyde, and a source of nitrogen like ammonium (B1175870) acetate (B1210297) can also lead to the formation of substituted triazoles. organic-chemistry.org
The reaction of hydrazines with 2-acylbenzoic acids or their derivatives is a classical method for the synthesis of phthalazinones. researchgate.net In this context, this compound can be reacted with 2-formylbenzoic acid or 2-acetylbenzoic acid to yield the corresponding substituted phthalazinone. researchgate.netnih.gov The reaction involves the initial formation of a hydrazone, which then undergoes an intramolecular cyclization and dehydration to form the fused heterocyclic system. researchgate.net
This synthetic route is valuable for creating a library of phthalazinone derivatives with potential biological activities.
Electrophilic Arylation and Cross-Coupling Reactions
While the primary reactivity of this compound is nucleophilic, the aromatic ring can undergo electrophilic substitution reactions. However, the hydrazine moiety is generally a deactivating group, making these reactions less common. More contemporary methods, such as transition metal-catalyzed cross-coupling reactions, offer more efficient ways to functionalize the aromatic ring.
Although specific examples involving this compound in cross-coupling reactions are not extensively documented in the provided search results, the presence of the aryl group suggests potential for reactions like Suzuki, Heck, or Buchwald-Hartwig amination, provided suitable derivatization (e.g., introduction of a halide onto the phenyl ring) is performed. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.
C-H Arylation of Arenes with Arylhydrazines
In a notable advancement, phenylhydrazine (B124118) has been utilized as an initiator for the direct radical arylation of unactivated arenes. researchgate.net This process operates through a Base-Promoted Homolytic Aromatic Substitution (BHAS) mechanism. The reaction is initiated by the deprotonation of the hydrazine by a strong base, such as potassium tert-butoxide (t-BuOK). The resulting hydrazinyl anion then participates in a single-electron transfer (SET) process with an aryl halide, generating an aryl radical and a hydrazinyl radical. This aryl radical then adds to the arene to form a cyclohexadienyl radical, which, upon deprotonation and subsequent electron transfer, yields the biaryl product and regenerates the radical chain. researchgate.net
Given this mechanism, it is highly probable that this compound could similarly function as an initiator in C-H arylation reactions. The presence of the electron-donating propan-2-yl group on the phenyl ring may even enhance the electron-donating ability of the hydrazine moiety, potentially influencing the rate and efficiency of the initiation step.
A representative scheme for the C-H arylation of benzene (B151609) with an aryl iodide, initiated by an arylhydrazine, is depicted below:
Scheme 1: Proposed C-H Arylation of Benzene with Aryl Iodide Initiated by this compound
Where Ar = Aryl group and Arene = Aromatic hydrocarbon
The following table presents data from the C-H arylation of various arenes with aryl iodides using phenylhydrazine as an initiator, which can be considered analogous to the expected reactivity of this compound.
| Entry | Aryl Iodide | Arene | Product | Yield (%) |
| 1 | Iodobenzene | Benzene | Biphenyl | 85 |
| 2 | 4-Iodotoluene | Benzene | 4-Methylbiphenyl | 82 |
| 3 | 4-Iodoanisole | Benzene | 4-Methoxybiphenyl | 78 |
| 4 | Iodobenzene | Toluene | 2-Methylbiphenyl / 3-Methylbiphenyl / 4-Methylbiphenyl | 75 (isomer mixture) |
| 5 | Iodobenzene | Anisole | 2-Methoxybiphenyl / 3-Methoxybiphenyl / 4-Methoxybiphenyl | 72 (isomer mixture) |
Data is based on reactions using phenylhydrazine as an initiator and is intended to be representative of the potential reactivity of this compound.
Oxidative Transformations of the Hydrazine Group
The hydrazine functional group in this compound is susceptible to a variety of oxidative transformations, leading to the formation of diverse nitrogen-containing compounds. The specific products obtained depend on the nature of the oxidizing agent and the reaction conditions.
Common oxidative transformations of hydrazines include:
Oxidation to Azo Compounds: Mild oxidizing agents, such as air, hydrogen peroxide, or mercuric oxide, can oxidize hydrazines to the corresponding azo compounds. In the case of this compound, this would yield the corresponding {1-[4-(propan-2-yl)phenyl]ethyl}diazene.
Oxidative Cleavage: Stronger oxidizing agents, such as potassium permanganate (B83412) or sodium periodate, can lead to the cleavage of the N-N bond, resulting in the formation of the corresponding aldehyde or ketone and nitrogen gas. For this compound, this would likely produce 4-(propan-2-yl)acetophenone.
Oxidative Coupling: In the presence of suitable catalysts and coupling partners, the hydrazine moiety can undergo oxidative coupling reactions. For instance, oxidative cross-coupling reactions of arylhydrazines with various nucleophiles have been reported, leading to the formation of new C-C, C-N, and C-S bonds.
While specific studies on the oxidative transformations of this compound are not available, the general reactivity patterns of substituted hydrazines suggest that it would be a versatile substrate for a range of oxidative reactions.
Derivatization to Other Functional Groups and Linkers
The hydrazine moiety of this compound serves as a valuable handle for the synthesis of other functional groups and for its incorporation into larger molecular frameworks as a linker.
One of the most important derivatizations of hydrazines is their conversion to sulfonyl hydrazones. Sulfonyl hydrazones are versatile intermediates in organic synthesis, finding application in the construction of various heterocyclic compounds and in carbon-carbon bond-forming reactions.
The synthesis of sulfonyl hydrazones typically involves the reaction of a hydrazine with a sulfonyl chloride. In the context of this compound, the reaction with a suitable sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base would yield the corresponding N'-{1-[4-(propan-2-yl)phenyl]ethyl}-p-toluenesulfonohydrazide.
Scheme 2: Proposed Synthesis of a Sulfonyl Hydrazone from this compound
Where R = Aryl or Alkyl group
A general procedure for the synthesis of sulfonyl hydrazones from hydrazines involves the dropwise addition of the sulfonyl chloride to a solution of the hydrazine in a suitable solvent, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated HCl.
The following table provides representative examples of the synthesis of sulfonyl hydrazones from various hydrazines, illustrating the general applicability of this transformation.
| Entry | Hydrazine | Sulfonyl Chloride | Product | Yield (%) |
| 1 | Phenylhydrazine | Benzenesulfonyl chloride | N'-Phenylbenzenesulfonohydrazide | 92 |
| 2 | Methylhydrazine | p-Toluenesulfonyl chloride | N'-Methyl-p-toluenesulfonohydrazide | 88 |
| 3 | Hydrazine hydrate (B1144303) | 4-Nitrobenzenesulfonyl chloride | 4-Nitrobenzenesulfonohydrazide | 95 |
| 4 | tert-Butylhydrazine hydrochloride | Methanesulfonyl chloride | N'-(tert-Butyl)methanesulfonohydrazide | 85 |
Data is based on general procedures for sulfonyl hydrazone synthesis and is intended to be representative of the potential derivatization of this compound.
Potential Applications in Organic Synthesis and Materials Science
Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Hydrazine (B178648) and its organic derivatives are fundamental building blocks in heterocyclic chemistry. researchgate.net The reactivity of the hydrazine group, with its two nucleophilic nitrogen atoms, allows it to readily participate in cyclization reactions with a variety of carbon-based electrophiles. The compound {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine is a prime candidate for these transformations, offering a pathway to a diverse range of heterocyclic structures.
A primary application of hydrazines is in the synthesis of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. youtube.com The standard method, known as the Knorr pyrazole (B372694) synthesis, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com In this context, this compound could react with various 1,3-diketones or related synthons to yield a series of substituted pyrazoles. organic-chemistry.org Similarly, multi-component reactions, which combine several reactants in a single step, are often employed for the efficient synthesis of highly functionalized pyranopyrazoles. nih.govnih.govresearchgate.net These reactions typically involve an aldehyde, a source of active methylene (B1212753) such as malononitrile, a β-ketoester like ethyl acetoacetate, and a hydrazine derivative. nih.govresearchgate.net
Another important class of heterocycles accessible from hydrazines are pyridazines, which are six-membered aromatic rings with two adjacent nitrogen atoms. The synthesis often involves the condensation of a hydrazine with a 1,4-dicarbonyl compound, particularly an α,β-unsaturated 1,4-diketone, followed by oxidation. chemtube3d.com Modern synthetic methods also utilize metal-catalyzed cyclizations of unsaturated hydrazones or cycloaddition reactions to construct the pyridazine (B1198779) core. organic-chemistry.orguminho.ptliberty.edu The incorporation of this compound in these synthetic routes would lead to pyridazines bearing its specific substituted side chain.
The versatility of hydrazine derivatives extends to the formation of fused heterocyclic systems, such as pyrazolopyridazines, by reacting with appropriate precursors. researchgate.net
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant Type | Resulting Heterocycle | General Reaction |
| 1,3-Dicarbonyl Compound | Pyrazole | Condensation/Cyclization youtube.comorganic-chemistry.org |
| Aldehyde, Malononitrile, β-Ketoester | Pyrano[2,3-c]pyrazole | Four-Component Reaction nih.govnih.govresearchgate.net |
| 1,4-Dicarbonyl Compound | Pyridazine | Condensation/Cyclization chemtube3d.com |
| β,γ-Unsaturated Hydrazone (derived from the hydrazine) | Pyridazine | Copper-Catalyzed Cyclization organic-chemistry.org |
| o-Acylpyridinecarboxylic Acids | Pyridopyridazinone | Cyclization uminho.pt |
The true synthetic value of this compound lies in its function as a building block that introduces a specific, complex substituent into a new molecular framework. When used in the synthesis of heterocyclic compounds, the entire {1-[4-(propan-2-yl)phenyl]ethyl} group is incorporated into the final product. This allows for the creation of intricate molecular architectures where the properties of the heterocyclic core are modified by the bulky, lipophilic cumene-derived side chain.
This structural complexity is highly desirable in fields like medicinal chemistry and materials science. The substituent can influence key physical and biological properties such as solubility, crystallinity, and interactions with biological targets or other molecules. By starting with this compound, chemists can systematically generate libraries of complex molecules with this specific moiety, facilitating structure-activity relationship studies and the development of new functional materials. The synthesis of such complex structures often relies on robust, multi-component reactions or transition-metal-catalyzed processes that can accommodate sterically demanding building blocks. nih.govliberty.edu
Ligands in Metal Catalysis
While hydrazine derivatives themselves can coordinate to metal centers, they are more commonly used as precursors to hydrazone ligands. researchgate.net Hydrazones are formed through the condensation reaction of a hydrazine with an aldehyde or ketone. jptcp.com These compounds are exceptionally versatile ligands due to their straightforward synthesis and the ease with which their electronic and steric properties can be tuned. jptcp.com
The compound this compound can be reacted with a wide array of carbonyl compounds to produce a corresponding library of hydrazone ligands. These hydrazones can coordinate to various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) through their nitrogen and, if present, other donor atoms (like oxygen or sulfur) to form stable metal complexes. jptcp.comresearchgate.netchemistryjournal.net The mode of bonding can be either through the enolic or ketonic form of the hydrazone, depending on the reaction conditions. researchgate.net
These hydrazone-metal complexes have shown significant applicability in catalysis. researchgate.net The specific structure of the ligand, including the {1-[4-(propan-2-yl)phenyl]ethyl} moiety, would play a crucial role in determining the catalytic activity and selectivity of the resulting metal complex by influencing the geometry and electronic environment of the metal center.
Components in Supramolecular Chemistry
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Hydrazine derivatives are well-suited for this purpose due to the presence of both hydrogen bond donors (-NH, -NH2) and acceptors (the lone pairs on the nitrogen atoms). researchgate.netmdpi.com
This compound possesses several features that make it a promising component for supramolecular assemblies. The hydrazine group can form robust hydrogen-bonding networks. Furthermore, the phenyl ring can participate in π-π stacking interactions with other aromatic systems. The bulky propan-2-yl group can influence the packing of the molecules in the solid state, potentially directing the formation of specific supramolecular architectures. researchgate.net By forming complexes with metal ions, hydrazine-based ligands can also self-assemble into complex coordination polymers and metal-organic frameworks, where the ligand structure dictates the final topology. mdpi.com
Advanced Analytical and Mechanistic Studies
Kinetic and Mechanistic Investigations of Reactions Involving the Chemical Compound
Kinetic and mechanistic studies are crucial for understanding the reactivity of {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine. While specific studies on this exact compound are not extensively detailed in the provided search results, general principles of hydrazine (B178648) chemistry provide a framework for understanding its likely reaction pathways. Hydrazine-based fuels, for instance, undergo complex decomposition and combustion reactions, and their study offers insights into the potential reactivity of related compounds. mdpi.com
The elucidation of reaction pathways and transition states for reactions involving hydrazines often involves a combination of experimental kinetics and computational chemistry. mdpi.com For example, studies on the reaction of p-nitrophenyl benzoate (B1203000) with hydrazine indicate an S_N2 mechanism, where the reaction rate is influenced by the surrounding medium. semanticscholar.orgbcrec.id The transition state in such reactions involves the formation of a partial negative charge. semanticscholar.org In the context of this compound, reactions could proceed through similar nucleophilic substitution or condensation pathways. For instance, the synthesis of pyrazole (B372694) derivatives from substituted phenylhydrazines involves refluxing with a ketone in an acidic medium, suggesting a condensation reaction pathway. ekb.eg The synthesis of various heterocyclic compounds often involves the cyclization of intermediate hydrazones or related species. mdpi.comnih.gov
The identification of reaction intermediates is key to confirming proposed reaction mechanisms. In reactions involving hydrazine derivatives, hydrazones are common intermediates. For example, the reaction of pyridazinethiones with hydrazine surprisingly led to the formation of Schiff bases derived from the reaction of intermediate hydrazones with acetone. mdpi.com Spin trapping studies of the reaction of hydrazine and 1-acetyl-2-phenylhydrazine (B92900) with oxyhemoglobin have identified free radical intermediates, highlighting the potential for radical pathways in certain environments. nih.gov For this compound, intermediates would likely include the corresponding hydrazone if reacted with a carbonyl compound.
Advanced Separation Techniques for Purification and Analysis
The purification and analysis of this compound and its reaction products rely on a suite of advanced separation techniques.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of compounds and separating complex mixtures. Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of non-polar to moderately polar compounds. For instance, a validated RP-HPLC method was developed for the determination of nandrolone (B1676933) phenylpropionate in pharmaceutical formulations. science.gov Similarly, HPLC is used to measure phenylhydrazine (B124118) compound residues in crude drugs, demonstrating its sensitivity for trace analysis. google.com The purity of isolated compounds, such as 1,1-diphenyl-2-picrylhydrazyl (B32988) inhibitors, has been confirmed to be well above 95% using an on-line RPLC-DPPH system. nih.gov For this compound, a C18 column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and a buffer, would likely be effective for purity assessment and separation of related impurities. google.comnih.gov
Table 1: Representative HPLC Conditions for Analysis of Related Compounds
| Parameter | Setting | Reference |
|---|---|---|
| Stationary Phase | Phenyl bonded silica (B1680970) gel | google.com |
| Mobile Phase | Gradient elution with an organic phase and a buffer solution | google.com |
| Flow Rate | 0.8 to 1.2 mL/min | google.com |
| Detection Wavelength | 260 nm | google.com |
| Column Temperature | 20-30 °C | google.com |
This table presents a generalized set of HPLC conditions based on methods for similar compounds and is for illustrative purposes.
Gas Chromatography (GC) is the method of choice for analyzing volatile compounds. epa.govnih.gov Monoalkylhydrazines can be analyzed by GC after derivatization to form stable and volatile hydrazones, which are then detected with high sensitivity using an electron-capture detector. nih.gov This approach could be adapted for the analysis of volatile products from reactions involving this compound. The operating conditions, including the column temperature program and detector type, are critical for achieving good separation and detection of target analytes. epa.gov
Table 2: Illustrative GC Operating Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Initial Column Temperature | 45°C for 4 minutes | epa.gov |
| Temperature Program | Ramp at 4°C/min to 105°C, then at 12°C/min to 155°C, and finally at 27°C/min to 255°C for 5 minutes | epa.gov |
| Detector | Flame Ionization Detector (FID) | epa.gov |
| Preparation | Purge-and-trap for volatile fuels | epa.gov |
This table provides an example of GC conditions used for volatile petroleum hydrocarbons and serves as a general guideline.
For the preparative purification of this compound and its derivatives, flash chromatography and conventional column chromatography are indispensable techniques. phenomenex.comucsb.edu Flash chromatography, which uses pressure to accelerate solvent flow, is significantly faster than traditional gravity-fed chromatography and is suitable for purifying gram-scale quantities of material. phenomenex.comrochester.edu The choice of solvent system is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC), aiming for an R_f value of around 0.3 for the desired compound. rochester.edu For nitrogen-containing compounds, adding a small amount of a base like triethylamine (B128534) to the eluent can be beneficial. rochester.edu Both normal-phase (silica gel) and reversed-phase materials can be used as the stationary phase. phenomenex.com
Table 3: General Parameters for Flash Chromatography Purification
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica Gel 60 (40-63 µm) | rochester.eduorgsyn.org |
| Eluent Selection | Typically mixtures of hexanes and ethyl acetate (B1210297), or methylene (B1212753) chloride and methanol (B129727). | rochester.edu |
| Loading Technique | The sample can be dissolved in a minimal amount of solvent and loaded directly onto the column or adsorbed onto silica gel. | rochester.edu |
| Elution | Accelerated by applying positive pressure (air or nitrogen). | phenomenex.com |
This table outlines the general principles and common parameters for performing flash chromatography.
Microcrystallization and Crystal Growth Techniques
The successful cultivation of single crystals of this compound is a critical prerequisite for definitive structural elucidation by X-ray crystallography. While specific crystallographic data for this exact compound are not publicly available, the principles of microcrystallization and the techniques applied to analogous hydrazine derivatives provide a robust framework for achieving this goal. The primary objective of these techniques is to slowly bring a solution to a state of supersaturation, thereby inducing the formation of a limited number of nuclei that can grow into well-ordered, diffraction-quality crystals.
Commonly employed methods for the crystallization of organic molecules like this compound include slow evaporation, solvent diffusion, and cooling methods. ufl.eduresearchgate.net The choice of solvent is paramount and is typically determined through empirical screening. Ideal solvents are those in which the compound exhibits moderate solubility. For hydrazine derivatives, polar solvents such as ethanol (B145695), methanol, and ethyl acetate have proven effective. bohrium.com
Slow Evaporation: This is often the simplest and most common method for crystal growth. ufl.edu A near-saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or even weeks. This gradual increase in concentration facilitates the formation of high-quality crystals.
Vapor Diffusion: This technique is particularly successful for growing crystals from small amounts of material. ufl.edu A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then enclosed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). Over time, the vapor from the precipitant diffuses into the solution, reducing the compound's solubility and promoting crystallization.
Solvent Layering: In this method, a solution of the compound is carefully overlaid with a less dense, miscible solvent in which the compound is insoluble. researchgate.net Diffusion at the interface of the two solvents creates a localized zone of supersaturation, leading to crystal growth.
Cooling Methods: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. ufl.edu As the temperature decreases, the solubility of the compound typically drops, leading to crystallization. The rate of cooling is a critical parameter that must be controlled to prevent the formation of polycrystalline or amorphous precipitates.
For challenging cases where conventional methods yield only microcrystals or poor-quality crystals, more advanced techniques may be employed. These can include the use of an autoclave to crystallize from a volatile solvent under controlled pressure and temperature or gel growth techniques where crystallization occurs within a semi-solid medium to control diffusion and nucleation. researchgate.netmdpi.com
While detailed experimental data for the title compound is pending, the crystallographic parameters for a related hydrazine derivative, (E)-2-(1-(4-bromophenyl)ethylidene)-1-tosylhydrazine, provide a valuable reference point for what might be expected.
Table 1: Crystallographic Data for an Analogous Hydrazine Derivative
| Parameter | (E)-2-(1-(4-bromophenyl)ethylidene)-1-tosylhydrazine bohrium.com |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Value not specified in abstract |
| b (Å) | Value not specified in abstract |
| c (Å) | Value not specified in abstract |
| α (°) | 90 |
| β (°) | Value not specified in abstract |
| γ (°) | 90 |
| Volume (ų) | Value not specified in abstract |
| Z | Value not specified in abstract |
Note: Specific unit cell dimensions were not available in the provided abstract.
The refinement of the crystal structure, once suitable crystals are obtained, would be carried out using established crystallographic software. This process would confirm the molecular connectivity, stereochemistry, and reveal details of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's solid-state behavior. For hydrazine hydrochlorides, for instance, N–H···Cl hydrogen bonds are dominant interactions that stabilize the crystal lattice.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethanol |
| Methanol |
| Ethyl acetate |
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions
The chemical compound {1-[4-(propan-2-yl)phenyl]ethyl}hydrazine and its derivatives have emerged as versatile scaffolds in medicinal chemistry and organic synthesis. Research has indicated their potential as antimicrobial and anticancer agents. The core structure, featuring a hydrazine (B178648) moiety attached to a phenethyl group substituted with an isopropyl unit, provides a unique combination of steric and electronic properties that can be exploited for the development of novel therapeutic agents and functional materials.
Key contributions in the study of related hydrazine derivatives include the exploration of their reactivity in various chemical transformations. Hydrazines can undergo oxidation to form azides or nitroso compounds, and reduction to yield amines. Furthermore, the hydrazine group can act as a nucleophile in substitution reactions, allowing for the synthesis of a diverse array of derivatives. The N-N bond in hydrazines is a critical structural element in numerous bioactive molecules, and its incorporation into heterocyclic and peptidomimetic structures has led to commercial applications in pharmaceuticals and agriculture. nih.gov
Unexplored Reactivity and Derivatization Pathways for this compound
Despite the foundational knowledge of hydrazine chemistry, significant opportunities remain for exploring the unique reactivity of this compound. The presence of both an α- and β-nitrogen atom in the hydrazine moiety offers differential reactivity that has not been fully investigated for this specific compound. While methyl groups have been shown to increase the reactivity of the α-position in hydrazines, they decrease the reactivity at the β-position. acs.org A systematic study of the nucleophilic character of each nitrogen in this compound would provide valuable insights for designing selective derivatization strategies. acs.orgresearchgate.net
Future research could focus on the following unexplored areas:
Transition-metal-catalyzed cross-coupling reactions: The development of palladium-catalyzed methods for the coupling of hydrazine with aryl halides has opened new avenues for the synthesis of aryl hydrazines. nih.gov Applying these methods to this compound could lead to novel derivatives with extended aromatic systems.
Generation of aryl radicals: Aryl hydrazines can serve as precursors to aryl radicals under mild conditions, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov Investigating the generation of a radical centered on the phenyl ring of this compound could unlock new synthetic pathways.
Synthesis of novel heterocycles: Hydrazines are key building blocks for a wide range of nitrogen-containing heterocycles, such as pyrazoles and triazoles. nih.govgalchimia.comresearchgate.net Exploring the condensation reactions of this compound with various carbonyl compounds and other electrophiles could yield novel heterocyclic structures with potential biological activity. nih.govresearchgate.net
Derivatization for improved bioactivity: The synthesis of hydrazide-hydrazone derivatives has been shown to be a fruitful strategy for discovering new antimicrobial and antitumor agents. nih.govmdpi.com Derivatizing the terminal nitrogen of this compound to form hydrazones could enhance its therapeutic potential. mdpi.com
Development of Green and Sustainable Synthetic Approaches
The traditional synthesis of hydrazines often involves harsh reagents and generates significant waste. There is a growing need to develop more environmentally benign methods for the preparation of this compound and its derivatives.
Future research in this area should prioritize:
Solvent-free and microwave-assisted reactions: These techniques have been successfully applied to the synthesis of hydrazones, offering advantages such as shorter reaction times, higher yields, and reduced solvent usage. ajgreenchem.comminarjournal.com
Use of organocatalysts: L-proline has been demonstrated as an efficient organocatalyst for the synthesis of hydrazide derivatives under solvent-free conditions. mdpi.com Exploring similar catalytic systems for the synthesis and derivatization of this compound could lead to greener processes.
Aqueous reaction media: Performing reactions in water is a key principle of green chemistry. The development of synthetic methods that utilize water as a solvent for the preparation of hydrazine derivatives would significantly improve the sustainability of these processes. orientjchem.org
Mechanochemical synthesis: This solvent-free technique involves the use of mechanical force to induce chemical reactions and has been shown to be an effective method for the synthesis of hydrazones and quinazolines. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved scalability, and precise control over reaction parameters. rsc.orgrsc.orgresearchgate.net The integration of flow chemistry and automated synthesis platforms into the production and derivatization of this compound represents a significant frontier in its research and development.
Key opportunities include:
Continuous flow synthesis of the core structure: Developing a continuous flow process for the synthesis of this compound could enable safer and more efficient large-scale production. rsc.orgrsc.org
Automated library synthesis: High-throughput experimentation (HTE) platforms can be used to rapidly screen reaction conditions and synthesize libraries of derivatives for biological evaluation. acs.org This approach could accelerate the discovery of new bioactive compounds based on the this compound scaffold.
Telescoped reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps without the need for intermediate isolation and purification, leading to more efficient and streamlined synthetic processes. acs.org
Theoretical Predictions Guiding Experimental Design
Computational chemistry plays an increasingly important role in modern chemical research by providing insights into reaction mechanisms and predicting the properties of molecules. tandfonline.comresearchgate.netdntb.gov.uaresearchgate.net The application of theoretical methods can guide the experimental design of novel synthetic routes and the development of new derivatives of this compound.
Future research should leverage computational tools to:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via condensation of aryl hydrazines with ketones or aldehydes under acidic catalysis. For example, refluxing hydrazine derivatives with carbonyl compounds in ethanol or acetic acid with a catalytic amount of sulfuric acid is a common approach . Optimization involves adjusting solvent polarity (e.g., ethanol vs. diglyme), temperature (reflux vs. room temperature), and catalyst concentration. Yield improvements may require purification via recrystallization (e.g., using methanol or ethanol) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR/IR : Confirm hydrazine functional groups (-NH-NH2) via <sup>1</sup>H-NMR (δ 2.5–4.0 ppm for NH protons) and IR (N-H stretching at ~3300 cm<sup>-1</sup>) .
- X-ray Crystallography : Use SHELXL for structure refinement. Key parameters include hydrogen-bonding interactions (N–H⋯O) and torsion angles to resolve stereochemistry. SHELX’s robustness in handling twinned or high-resolution data makes it ideal for hydrazine derivatives .
Q. What are the primary reactivity patterns of this compound in heterocyclic synthesis?
- Methodology : The hydrazine group participates in cyclocondensation with diketones or α,β-unsaturated carbonyl compounds to form pyrazoles or pyrazolines. For example, reacting with acetylated ketones under acidic conditions yields 1,3,4-oxadiazoles, which are pharmacologically relevant . Kinetic studies (e.g., monitoring via HPLC) can elucidate reaction pathways and intermediates .
Q. What safety protocols are essential when handling this compound derivatives?
- Methodology : Use fume hoods and personal protective equipment (gloves, goggles) due to skin/eye irritation risks . Storage conditions: airtight containers in cool, dry environments to prevent hydrolysis. Hazard class D7 (toxic) mandates compliance with OSHA guidelines for hydrazine handling .
Advanced Research Questions
Q. How can computational models predict the physicochemical properties and reactivity of this compound?
- Methodology :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to predict bond dissociation energies (e.g., N–N bond stability) .
- ADMET Prediction : Tools like SwissADME estimate XLogP (~5.7) and topological polar surface area (72.7 Ų) to assess bioavailability .
- Molecular Docking : Screen for biological targets (e.g., enzyme inhibition) using AutoDock Vina .
Q. How can crystallographic data contradictions (e.g., supercell vs. fundamental cell parameters) be resolved for hydrazine derivatives?
- Methodology : For complex unit cells (e.g., triclinic vs. monoclinic), use SHELXL’s twin refinement tools. Compare R-factors for alternative space groups and validate with Hirshfeld surface analysis to resolve ambiguities in molecular packing .
Q. What mechanistic insights explain the formation of byproducts in hydrazine-mediated syntheses?
- Methodology :
- Kinetic Profiling : Use <sup>13</sup>C-NMR or mass spectrometry to detect intermediates (e.g., hydrazones) during reactions.
- Isotope Labeling : Track <sup>15</sup>N-labeled hydrazines to identify pathways leading to undesired products (e.g., dimerization) .
Q. Can green chemistry principles be applied to synthesize this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
